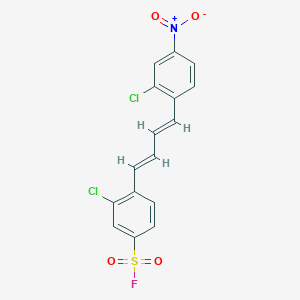

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

説明

Chemical Structure and Properties

The compound 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS 31368-28-2) is a sulfonyl fluoride derivative featuring a conjugated buta-1,3-dienyl bridge linking two aromatic rings. Key characteristics include:

- Molecular Formula: C₁₆H₁₀Cl₂FNO₄S

- Molecular Weight: 402.2243 g/mol

- Physical Properties: Density = 1.513 g/cm³; Boiling Point = 547.1°C; Flash Point = 284.7°C; Vapor Pressure = 1.81×10⁻¹¹ mmHg at 25°C .

The sulfonyl fluoride (-SO₂F) group confers stability and selective reactivity, making it valuable in chemical biology and covalent inhibitor design. The nitro (-NO₂) and chloro (-Cl) substituents enhance electron-withdrawing effects, influencing electronic distribution and reactivity .

特性

CAS番号 |

31368-25-9 |

|---|---|

分子式 |

C16H10Cl2FNO4S |

分子量 |

402.2 g/mol |

IUPAC名 |

3-chloro-4-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C16H10Cl2FNO4S/c17-15-9-13(20(21)22)7-5-11(15)3-1-2-4-12-6-8-14(10-16(12)18)25(19,23)24/h1-10H/b3-1+,4-2+ |

InChIキー |

IXYAYEKAUAGUBI-ZPUQHVIOSA-N |

異性体SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)S(=O)(=O)F)Cl |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)S(=O)(=O)F)Cl |

製品の起源 |

United States |

準備方法

Synthesis Methods

The synthesis of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions using commercially available precursors. Precise temperature control and specific solvents are needed to facilitate the desired transformations. Industrial methods may employ continuous flow reactors to enhance efficiency and safety during large-scale production.

Chemical Reactions

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. The choice of nucleophiles can vary widely depending on the desired product.

Purity and Characterization

The final product's purity can be assessed using techniques like HPLC (High-Performance Liquid Chromatography). The structure of the synthesized compound is confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Applications

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has applications in both academic research and industrial settings. Its diverse applications highlight its significance in chemical and biological research. The compound is also used in biological research because of its potential to interact with specific molecular targets within biological systems. The functional groups allow it to bind with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.

化学反応の分析

Types of Reactions

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation reactions.

Major Products Formed

Nucleophilic Substitution: Substituted sulfonamides, sulfonate esters, etc.

Reduction: Amino derivatives of the original compound.

Oxidation: Epoxides and other oxidized derivatives.

科学的研究の応用

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition.

Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those processes.

類似化合物との比較

Positional Isomer: 5-Chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl Fluoride (CAS 31368-32-8)

Structural Differences :

- Substituent Positions : The chloro group is at position 5 (vs. position 3 in the target compound), and the sulfonyl fluoride is at position 2 (vs. position 1) .

- Impact on Properties :

- Altered dipole moments due to positional isomerism.

- Differences in solubility and crystallinity (e.g., density = 1.513 g/cm³ for both isomers).

Table 1: Comparison of Key Properties

| Property | Target Compound (CAS 31368-28-2) | Positional Isomer (CAS 31368-32-8) |

|---|---|---|

| Molecular Formula | C₁₆H₁₀Cl₂FNO₄S | C₁₆H₁₀Cl₂FNO₄S |

| Molecular Weight (g/mol) | 402.2243 | 402.2243 |

| Density (g/cm³) | 1.513 | 1.513 |

| Boiling Point (°C) | 547.1 | 547.1 |

| Flash Point (°C) | 284.7 | 284.7 |

Key Insight : Despite identical molecular formulas and physical properties, positional isomerism may lead to divergent reactivity in synthetic or biological contexts .

Sulfonyl Chloride Analog: 3-Chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl Chloride

Structural Differences :

Table 2: Structural and Physical Comparison

| Property | Target Compound | Sulfonyl Chloride Analog |

|---|---|---|

| Molecular Formula | C₁₆H₁₀Cl₂FNO₄S | C₁₁H₁₂Cl₂O₄S |

| Molecular Weight (g/mol) | 402.2243 | 311.18 |

| Functional Group | -SO₂F | -SO₂Cl |

| Key Substituent | Butadienyl-nitroaryl | Oxolan-2-ylmethoxy |

Pyrazole-Based Sulfanyl Compound: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

Table 3: Functional Group and Electronic Effects

| Property | Target Compound | Pyrazole-Based Compound |

|---|---|---|

| Core Structure | Benzene + butadienyl bridge | Pyrazole ring |

| Electron-Withdrawing Groups | -NO₂, -Cl, -SO₂F | -CF₃, -Cl, -CHO |

| Polarity | Moderate (aromatic + diene) | High (pyrazole + -CF₃) |

生物活性

3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, commonly referred to as compound 31368-25-9, is a synthetic organic compound notable for its potential biological activities. The compound's unique structure, characterized by a sulfonyl fluoride group and a chlorinated aromatic system, suggests various mechanisms of action that may be relevant in pharmacological contexts. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

The chemical properties of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride include:

- Molecular Formula : C16H10Cl2FNO4S

- Molecular Weight : 402.2243 g/mol

- Density : 1.513 g/cm³

- Boiling Point : 539.6°C at 760 mmHg

- Flash Point : 280.1°C

These properties indicate a stable compound with significant thermal resistance, making it suitable for various applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl fluoride group is known to act as an electrophile, potentially forming covalent bonds with nucleophilic residues in proteins. This interaction can lead to inhibition or modulation of enzyme activity, which is pivotal in therapeutic contexts.

Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibitory activities against various enzymes. For instance:

- Enzyme Inhibition : Compounds with sulfonyl fluoride groups have been documented to inhibit serine proteases and other enzymes involved in metabolic pathways. This suggests that 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride may possess similar inhibitory properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of sulfonyl fluorides. For example:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Effective against Gram-positive bacteria | |

| Compound B | Antifungal activity observed |

Although specific data on 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is limited, its structural analogs demonstrate promising antimicrobial properties, indicating potential for further investigation.

Anticancer Potential

The compound's structure suggests possible anticancer activities due to the presence of the nitrophenyl moiety. Compounds with similar configurations have shown:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Antiproliferative | Inhibited growth of tumor cells |

These findings warrant further exploration into the anticancer effects of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized related compounds and evaluated their biological activities. The synthesis involved multiple steps starting from commercially available precursors, focusing on the formation of the buta-1,3-dien-1-yl moiety followed by chlorination and sulfonylation. The resulting compounds exhibited varied biological activities, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of sulfonamide derivatives demonstrated that modifications at the aromatic rings significantly influenced their biological activities. Compounds with electron-withdrawing groups like nitro or chloro exhibited enhanced inhibitory effects against specific enzymes . This insight can guide future modifications of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride to optimize its activity.

Q & A

Q. What are the critical steps and considerations for synthesizing 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride?

The synthesis involves multi-step organic reactions, typically starting with halogenated and nitro-substituted aromatic precursors. Key steps include:

- Coupling reactions : Formation of the buta-1,3-dienyl bridge between chlorinated nitrobenzene and benzene sulfonyl fluoride precursors under controlled temperature (e.g., 60–80°C) and inert atmosphere .

- Sulfonation/fluorination : Introducing the sulfonyl fluoride group via reagents like sulfur trioxide or chlorosulfonic acid, followed by fluorination using potassium fluoride or similar agents .

- Purification : Chromatographic techniques (e.g., HPLC, column chromatography) are essential to isolate the product from intermediates and by-products .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the diene bridge and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity by separating residual reactants or side products .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

Discrepancies often arise from stereoelectronic effects or solvent interactions. Methodological approaches include:

Q. What strategies optimize the introduction of the sulfonyl fluoride group during synthesis?

- Reagent selection : Chlorosulfonic acid or sulfur trioxide in non-polar solvents (e.g., dichloromethane) minimizes side reactions .

- Temperature control : Slow addition at 0–5°C prevents exothermic decomposition .

- Post-reaction quenching : Rapid neutralization with aqueous sodium bicarbonate stabilizes the sulfonyl fluoride group .

Q. How does the conjugated diene system influence electronic properties and reactivity?

The diene bridge facilitates electron delocalization, enhancing electrophilicity at the sulfonyl fluoride group. This can be studied via:

- UV-Vis spectroscopy : Identify π→π* transitions to correlate conjugation length with reactivity .

- Electrochemical assays : Measure redox potentials to quantify electron-withdrawing effects of nitro and chloro substituents .

Q. What methodologies are recommended for crystallographic analysis of this compound using SHELX software?

- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to ensure accurate intensity measurements .

- Structure solution : Use SHELXD for phase determination via dual-space methods, especially for heavy atoms (Cl, S) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry with restraints for flexible diene bridges .

Q. How can researchers address low yields during nitro group functionalization?

- Directed nitration : Use meta-directing groups (e.g., sulfonyl fluoride) to favor nitro substitution at the para position .

- Stoichiometric control : Limit nitric acid excess to prevent over-nitration .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor?

The sulfonyl fluoride group acts as an electrophilic "warhead," forming covalent bonds with catalytic nucleophiles (e.g., serine in proteases). Advanced studies involve:

- Kinetic assays : Measure inhibition constants (Ki) under varied pH and temperature .

- Molecular docking : Simulate binding modes with target enzymes (e.g., chymotrypsin-like proteases) to optimize substituent positions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。